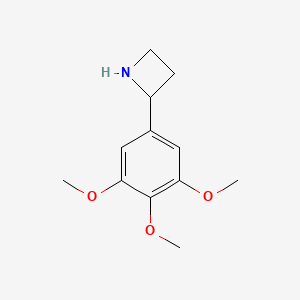

2-(3,4,5-Trimethoxyphenyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4,5-Trimethoxyphenyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 3,4,5-trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxyphenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4,5-trimethoxybenzylamine with a suitable electrophile to form the azetidine ring. This process often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted synthesis, which offers the advantage of reduced reaction times and improved yields. This method utilizes microwave irradiation to facilitate the cyclization process, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trimethoxyphenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)azetidine has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.

Industry: The compound is explored for its use in materials science, including the development of novel polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)azetidine involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to antiproliferative effects, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.

1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Exhibits antimitotic activity.

5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole: Evaluated for antifungal activity .

Uniqueness: 2-(3,4,5-Trimethoxyphenyl)azetidine is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity.

Biological Activity

2-(3,4,5-Trimethoxyphenyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. The presence of the 3,4,5-trimethoxyphenyl group enhances its biological activity, particularly in targeting various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of azetidine rings through cyclization reactions. The structural characteristics include:

- Azetidine Ring : A four-membered saturated heterocyclic structure.

- 3,4,5-Trimethoxyphenyl Group : A phenyl ring with three methoxy groups that enhance lipophilicity and biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. Key findings include:

- In Vitro Studies : The compound has shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values as low as 0.033 µM in some derivatives .

- Mechanism of Action : The compound appears to inhibit tubulin polymerization and induce apoptosis in cancer cells. Mechanistic studies indicate that it downregulates anti-apoptotic proteins (Bcl2 and survivin) while upregulating pro-apoptotic proteins (Bax), suggesting a pathway for inducing programmed cell death .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.075 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 0.620 | Induction of apoptosis |

| Hs578T | 0.033 | Downregulation of Bcl2 |

Additional Biological Activities

Beyond its anticancer properties, this compound may exhibit other biological activities such as:

- Antimicrobial Activity : Some studies suggest potential efficacy against various bacterial strains .

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation .

Case Studies

-

MCF-7 Cell Line Study :

A study evaluated the effects of several azetidinones containing the 3,4,5-trimethoxyphenyl moiety on MCF-7 cells. Results indicated that these compounds significantly reduced cell viability at nanomolar concentrations, demonstrating their potential as effective anticancer agents . -

Mechanistic Insights :

Research focusing on the cellular pathways revealed that treatment with this compound led to cell cycle arrest in the G2/M phase and subsequent apoptosis. Flow cytometry analyses confirmed these findings by showing increased sub-G1 populations indicative of apoptotic cells .

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)azetidine |

InChI |

InChI=1S/C12H17NO3/c1-14-10-6-8(9-4-5-13-9)7-11(15-2)12(10)16-3/h6-7,9,13H,4-5H2,1-3H3 |

InChI Key |

JDJHDQJCNFWDCD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.